molecular formula C10H10O4<br>C6H4(COOCH3)2<br>C10H10O4 B1670679 Dimethyl phthalate CAS No. 131-11-3

Dimethyl phthalate

Cat. No.: B1670679
CAS No.: 131-11-3
M. Wt: 194.18 g/mol
InChI Key: NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Description

Dimethylphthalate is an organic compound and a phthalate ester. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water. It is commonly used as an insect repellent, particularly for mosquitoes and flies in animal livestock . Additionally, it is used in various consumer products such as cosmetics, inks, soaps, and household cleaning supplies .

Mechanism of Action

Target of Action

Dimethyl phthalate primarily targets the endocrine system, affecting the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

This compound interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

The biodegradation pathway for this compound was proposed by Zhang et al. using three cyanobacterial species . In their suggested pathway, this compound was metabolized . The degradation pathway of this compound was analyzed by GC-MS. This compound was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of neurological disorders . It is known to be a subchronic toxicant and an endocrine-disrupting chemical (EDC) that affects both male and female reproductive systems . Also, it is a teratogen, hampering the development of the fetus .

Action Environment

Environmental contamination by phthalates, inclusive of this compound, has been a pressing issue for human and marine health . This compound is readily released to the environment and could potentially pose harmful risks of exposure on humans . Additionally, pollution of this compound into the environment could also be harmful to micro-organisms and aquatic animals .

Biochemical Analysis

Biochemical Properties

Dimethyl phthalate plays a role in biochemical reactions primarily as an endocrine-disrupting chemical. It interacts with various enzymes, proteins, and other biomolecules, affecting their normal functions. For instance, this compound can inhibit the activity of certain enzymes involved in hormone synthesis and metabolism, leading to hormonal imbalances . Additionally, it can bind to nuclear receptors, altering gene expression and disrupting normal cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism . For example, this compound exposure has been linked to oxidative stress and lipid peroxidation, which can damage cell membranes and impair cellular function . Furthermore, it can induce apoptosis in immune cells, leading to immunotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to hormone receptors, such as estrogen and androgen receptors, leading to altered gene expression and hormonal imbalances . Additionally, this compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions . For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under specific environmental conditions, such as exposure to sunlight or high temperatures . Long-term exposure to this compound has been shown to cause chronic toxicity, affecting cellular functions and leading to adverse health effects . In vitro and in vivo studies have demonstrated that prolonged exposure can result in oxidative stress, inflammation, and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild hormonal imbalances and metabolic disruptions . At high doses, this compound can induce severe toxic effects, including reproductive toxicity, developmental abnormalities, and organ damage . For instance, high doses of this compound have been shown to cause liver and kidney damage in animal models .

Metabolic Pathways

This compound undergoes metabolism primarily through hydrolysis to monomethyl phthalate and phthalic acid . These metabolites can further undergo phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic pathways of this compound involve various enzymes, including esterases and cytochrome P450 enzymes . These metabolic processes can affect the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . For example, this compound can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various organs . Additionally, it can accumulate in adipose tissue due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This compound can interact with specific targeting signals and post-translational modifications, directing it to specific organelles . For instance, it can localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function .

Preparation Methods

Dimethylphthalate is commercially synthesized via the esterification of phthalic anhydride with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. Alternatively, various Lewis acids, including complexes of titanium, zirconium, or tin, can be used as catalysts . Excess methanol is employed to ensure complete conversion, with the remaining methanol removed by distillation at the end of the process .

Chemical Reactions Analysis

Dimethylphthalate undergoes several types of chemical reactions:

Common reagents used in these reactions include strong acids like sulfuric acid for esterification and hydrolysis, and oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and methanol .

Properties

IUPAC Name

dimethyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3
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InChI Key

NIQCNGHVCWTJSM-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC
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Molecular Formula

C10H10O4, Array
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DSSTOX Substance ID

DTXSID3022455
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Molecular Weight

194.18 g/mol
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Physical Description

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings., Liquid, Colorless, oily liquid with a slight, aromatic odor; Note: A solid below 42 degrees F; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a slight, aromatic odor., Colorless, oily liquid with a slight, aromatic odor. [Note: A solid below 42 °F.]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester
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Boiling Point

542.7 °F at 760 mmHg (NTP, 1992), 283.7 °C at 760 mm Hg, BP: 232.7 °C at 200 mm Hg; 210.0 °C at 100 mm Hg; 194.0 °C at 60 mm Hg; 182.8 °C at 40 mm Hg; 164.0 °C at 20 mm Hg; 147.6 °C at 10 mm Hg; 131.8 °C at 5 mm Hg; 100.3 °C at 1.0 mm Hg, 284 °C, 543 °F
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Flash Point

295 °F (NTP, 1992), 146 °C, 295 °F (146 °C) (Closed cup), 146 °C c.c., 295 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 4,000 mg/L at 25 °C, Miscible with alcohol, ether, chloroform. Practically insoluble in petroleum ether, and other paraffin hydrocarbons., Solubility in mineral oil at 20 °C: 0.34 g/100 g, Miscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloride, Readily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. Slightly soluble in some types of mineral oil., Solubility in water, g/100ml at 20 °C: 0.43, 0.4%
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Density

1.1905 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.196 at 15.6 °C/15.6 °C; 1.1940 at 20 °C/20 °C; 1.189 at 25 °C/25 °C, Bulk density 9.93 lb/gal at 68 °F., Relative density (water = 1): 1.19, 1.19
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Vapor Density

6.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.69 (Air = 1), Relative vapor density (air = 1): 6.69, 6.69
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Vapor Pressure

1 mmHg at 212.5 °F ; 5 mmHg at 269.2 °F; 10 mmHg at 297.7 °F (NTP, 1992), 0.0031 [mmHg], VP: <0.01 mm Hg at 20 °C, 3.08X10-3 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 20 °C: 0.8, 0.01 mmHg
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Color/Form

Pale yellow, Colorless, oily liquid [Note: A solid below 42 degrees F]

CAS No.

131-11-3
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Melting Point

32 °F (NTP, 1992), 5.5 °C, 32 °F, 42 °F
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Synthesis routes and methods I

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Accordingly the present invention provides a method of producing dimethyl phthalate, which comprises treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate; refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in the presence of benzene; separating the distillate into two layers; removing the aqueous layer and recycling the benzene layer, recovering unreacted methanol by distillation; neutralizing the residue with caustic soda followed by extraction with benzene; distilling the extract under vacuum to obtain benzene; continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
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Synthesis routes and methods III

Procedure details

The present invention provides a method of producing dimethyl phthalate from naphthalene based chemicals, particularly, phthalic anhydride, which is a coal tar by product, by treating phthalic anhydride with methanol, adding a catalyst, such as sulphuric acid, hydrochloric acid or mixture thereof and a promoter, such as, dimethyl sulphate. Refluxing the resultant mixture at a temperature in the range of 60 to 100 degree Celsius, for a time period in the range of 6 to 12 hours, in presence of benzene. Separating the distillate into two layers. Removing the aqueous layer and sending back the benzene layer to the reaction vessel. Recovering unreacted methanol by distillation. Neutralizing the residue with caustic soda followed by extraction with benzene. Distilling the extract under vacuum to obtain benzene, and continuing the distillation process at a temperature in the range of 145 to 146 degree Celsius under 10 mm of mercury to obtain dimethyl phthalate.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl phthalate
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Customer
Q & A

A: While the precise mechanism remains unclear, research suggests that dimethyl phthalate, like many insect repellents, acts by deterring insects through its odor, effectively masking other attractants and making it difficult for them to locate their target. []

A: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]

A: this compound can be characterized using a variety of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the compound's structure, purity, and interactions with other molecules. [, , , , , ]

A: this compound is a widely used plasticizer, particularly for polyvinyl chloride (PVC), enhancing its flexibility, workability, and durability. Studies have explored its compatibility with other polymers like poly(methyl methacrylate) (PMMA), demonstrating its plasticizing effects at different concentrations and molecular weights. []

A: this compound exhibits stability under a range of conditions, but its persistence can vary depending on factors like temperature, pH, and the presence of microorganisms. Research has focused on its biodegradation in various environments, including soil and water, revealing its susceptibility to microbial breakdown. [, , , , ]

A: While this compound is primarily known as a plasticizer and insect repellent, some studies explore its role as a solvent or co-solvent in specific chemical reactions, such as epoxidation reactions. In these cases, it may influence reaction rates or selectivities, but it's not typically considered a catalyst. []

A: Computational methods, like density functional theory (DFT), help researchers investigate the interactions of this compound with other molecules, such as its binding to polymers in plasticization or to biological targets in toxicological studies. These methods can predict binding energies, molecular geometries, and electronic properties. [, , ]

A: Modifying the structure of this compound, such as altering the length of the ester side chains, can significantly impact its properties, including its plasticizing efficiency, biodegradability, and toxicity. For instance, increasing the alkyl chain length generally leads to decreased water solubility and potentially altered bioaccumulation potential. [, ]

A: Research explores incorporating this compound into various formulations, like lotions, creams, and impregnated materials, to enhance its application, stability, and effectiveness as an insect repellent. The choice of solvents, emulsifiers, and other excipients can impact its volatility, water resistance, and overall performance. [, , , ]

A: this compound is subject to regulations and safety guidelines to manage its potential risks to human health and the environment. These regulations address aspects like permissible exposure limits in workplaces, product labeling requirements, and disposal guidelines. [, ]

A: Studies investigating the toxicokinetics of this compound in fish models reveal that water temperature can significantly influence its ADME profile. []

A: Laboratory studies employ controlled environments, such as screen cages containing mosquitoes, to evaluate the protection time and effectiveness of this compound repellents against mosquito bites on human volunteers. These studies compare different formulations and concentrations to determine optimal efficacy. [, ]

A: Research highlights the genetic basis for variations in insect tolerance to repellents like this compound, suggesting that resistance mechanisms could potentially develop over time. []

A: Research indicates that this compound can have toxicological effects on various organ systems, with studies focusing on its impact on the reproductive system and kidneys in rat models. []

A: Various analytical methods are employed to determine this compound levels in environmental and biological samples. These include high-performance liquid chromatography (HPLC) often coupled with UV detection, gas chromatography (GC), and linear sweep polarography. [, , , ]

A: this compound, as an emerging organic pollutant, is frequently detected in wastewater treatment plant effluents. Its presence raises concerns due to its potential endocrine-disrupting effects. Biodegradation studies demonstrate the ability of certain fungal species isolated from mangrove sediments to degrade this compound isomers, offering insights into its environmental fate. [, ]

A: The solubility of this compound is influenced by factors like temperature and the nature of the solvent. Studies have examined its solubility in binary solvent mixtures, including those containing water and organic solvents, providing valuable data for understanding its behavior in various environments. []

A: With growing concerns about the potential health and environmental effects of phthalates, researchers are actively exploring alternatives, including other esters like dimethyl adipate, as well as various bio-based plasticizers derived from renewable resources. [, ]

A: Proper waste management practices for this compound include adhering to regulations for disposal and exploring potential recycling or recovery methods to minimize environmental contamination. []

A: The study of this compound requires collaboration across various disciplines, including chemistry, toxicology, environmental science, and materials science. For example, understanding its fate in the environment necessitates expertise in analytical chemistry to track its degradation products and assess its ecological impact. [, , , , , , , ]

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